molecular formula C7H10O3 B13471846 (1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 54984-59-7

(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B13471846
CAS No.: 54984-59-7
M. Wt: 142.15 g/mol
InChI Key: PTQGFDXPHNRDCV-CRCLSJGQSA-N
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Description

(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid is an organic compound with a unique cyclopropane ring structure. This compound is characterized by the presence of a formyl group and a carboxylic acid group attached to a cyclopropane ring, which is further substituted with two methyl groups. The stereochemistry of the compound is defined by the (1S,3S) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of a suitable alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent oxidation and formylation steps introduce the formyl and carboxylic acid groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalytic processes and continuous flow reactors are often employed to enhance the efficiency and selectivity of the reactions.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alcohols, amines, and other nucleophiles in the presence of activating agents like dicyclohexylcarbodiimide (DCC)

Major Products

    Oxidation: (1S,3S)-3-Carboxy-2,2-dimethylcyclopropane-1-carboxylic acid

    Reduction: (1S,3S)-3-Hydroxymethyl-2,2-dimethylcyclopropane-1-carboxylic acid

    Substitution: Various esters, amides, and other derivatives

Scientific Research Applications

(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The cyclopropane ring’s strained structure may also play a role in its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity.

    (1S,3S)-3-Methoxy-2,2-dimethylcyclopropane-1-carboxylic acid: A derivative with a methoxy group instead of a formyl group, affecting its reactivity and applications.

    (1S,3S)-3-Amino-2,2-dimethylcyclopropane-1-carboxylic acid: A derivative with an amino group, used in different chemical and biological contexts.

Uniqueness

(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both formyl and carboxylic acid groups. This combination of functional groups and stereochemistry imparts distinct reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

54984-59-7

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

(1S,3S)-3-formyl-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H10O3/c1-7(2)4(3-8)5(7)6(9)10/h3-5H,1-2H3,(H,9,10)/t4-,5+/m0/s1

InChI Key

PTQGFDXPHNRDCV-CRCLSJGQSA-N

Isomeric SMILES

CC1([C@H]([C@@H]1C(=O)O)C=O)C

Canonical SMILES

CC1(C(C1C(=O)O)C=O)C

Origin of Product

United States

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